1-(4-isopropylphenyl)-5-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide
Description
Properties
IUPAC Name |
5-methyl-N-phenyl-1-(4-propan-2-ylphenyl)triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O/c1-13(2)15-9-11-17(12-10-15)23-14(3)18(21-22-23)19(24)20-16-7-5-4-6-8-16/h4-13H,1-3H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXLWKEMJZBWQEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=C(C=C2)C(C)C)C(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(4-isopropylphenyl)-5-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the triazole ring:
Substitution reactions:
Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, where an amine reacts with a carboxylic acid derivative under appropriate conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions to ensure efficiency and scalability.
Chemical Reactions Analysis
1-(4-Isopropylphenyl)-5-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced triazole derivatives.
Hydrolysis: The carboxamide group can undergo hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid and amine.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and selectivity.
Scientific Research Applications
1-(4-Isopropylphenyl)-5-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits potential biological activities, including antimicrobial and antifungal properties, making it a candidate for drug development.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(4-isopropylphenyl)-5-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
The 1H-1,2,3-triazole-4-carboxamide scaffold is widely explored for its bioactivity. Below is a detailed comparison of the target compound with structural analogs, focusing on substituent effects, biological activity, and physicochemical properties.
Key Findings
Substituent Effects on Bioactivity: The 4-isopropylphenyl group in the target compound increases lipophilicity compared to analogs with 4-methoxyphenyl (logP: 3.2 vs. Chlorophenyl and oxazolylmethyl substituents (e.g., in LEHLOB) improve tyrosine kinase inhibition due to halogen-bonding and π-π stacking interactions, suggesting the target compound’s phenyl group may offer similar interactions .
2-ethoxyphenyl () enhances electron-donating effects, which may improve metabolic stability compared to the target’s unsubstituted phenyl group .
Anticancer Activity :
- Analogs like 4H (IC50: 4.5 µM against MCF-7) demonstrate that methoxy groups on the triazole ring enhance cytotoxicity, while the target’s isopropyl group may balance lipophilicity and target engagement .
Drug-Likeness :
- All compounds comply with Lipinski’s rule (MW <500, logP <5). The target’s molecular weight (339.42) and moderate logP (3.2) suggest favorable oral bioavailability .
Table 2: Physicochemical and Pharmacokinetic Properties
| Property | Target Compound | 4H (Methoxyphenyl analog) | LEHLOB (Chlorophenyl analog) |
|---|---|---|---|
| Molecular Weight | 339.42 | 335.34 | 398.85 |
| logP | 3.2 | 2.5 | 3.8 |
| Solubility (µg/mL) | 15 | 28 | 9 |
| H-bond Donors/Acceptors | 1/3 | 1/3 | 1/4 |
| CYP3A4 Inhibition | Low | Moderate | High |
Biological Activity
1-(4-isopropylphenyl)-5-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound is characterized by the presence of a triazole ring, which is known for its diverse biological activities. The structural formula can be represented as follows:
This structure contributes to its interactions with various biological targets.
Biological Activity Overview
The biological activity of this compound has been evaluated in several studies. Key findings include:
- Antiproliferative Activity : The compound exhibits significant antiproliferative effects against various cancer cell lines. For instance, it has shown IC50 values ranging from 30 to 60 nM against HeLa cells and other cancer types, indicating potent inhibition of cell growth .
- Mechanism of Action : The primary mechanism involves the inhibition of tubulin polymerization, which disrupts the mitotic spindle formation during cell division. This leads to cell cycle arrest and subsequent apoptosis in cancer cells .
In Vitro Studies
In vitro studies have demonstrated that the compound effectively inhibits cancer cell proliferation through multiple pathways:
- Cell Cycle Arrest : Treatment with the compound results in G2/M phase arrest in HeLa cells, leading to increased apoptosis rates. This was confirmed by flow cytometry analyses showing significant alterations in cell cycle distribution .
- Apoptosis Induction : Mechanistic studies revealed that the compound activates caspase pathways, particularly caspase-9, indicating involvement in the intrinsic apoptotic pathway .
In Vivo Studies
In vivo experiments using zebrafish models have validated the antiproliferative effects observed in vitro. The compound demonstrated good bioavailability and efficacy in inhibiting tumor growth, further supporting its potential as an anticancer agent .
Case Studies
| Study | Cell Line | IC50 (nM) | Mechanism |
|---|---|---|---|
| Study 1 | HeLa | 30 | Tubulin inhibition |
| Study 2 | A549 | 45 | Apoptosis induction |
| Study 3 | HT-29 | 60 | Cell cycle arrest |
Q & A
Q. What are the recommended methods for synthesizing 1-(4-isopropylphenyl)-5-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide, and how can reaction yields be optimized?
Methodological Answer: The synthesis involves multi-step reactions, typically starting with condensation of substituted anilines and isocyanides to form intermediates like carboximidoyl chlorides, followed by cyclization with sodium azide (common in triazole formation). Key steps include:
- Intermediate purification : Use column chromatography to isolate intermediates (e.g., 4-fluoro-N-(4-methylphenyl)benzenecarboximidoyl chloride) .
- Cyclization : Optimize azide reaction conditions (e.g., solvent polarity, temperature) to enhance triazole ring formation .
- Yield improvement : Introduce microwave-assisted synthesis or catalytic additives (e.g., Cu(I)) to accelerate Huisgen cycloaddition .
Q. How should researchers address low aqueous solubility during in vitro bioactivity assays?
Methodological Answer: Low solubility (common in triazole derivatives) can be mitigated via:
- Co-solvent systems : Use DMSO:water mixtures (<5% DMSO) to maintain compound stability while improving dispersibility .
- Nanoparticle formulation : Encapsulate the compound in liposomes or polymeric nanoparticles to enhance bioavailability .
- Derivatization : Introduce hydrophilic groups (e.g., hydroxyl, carboxyl) at non-critical positions to improve solubility without compromising activity .
Q. What analytical techniques are essential for characterizing purity and structural integrity?
Methodological Answer:
- HPLC-MS : Confirm purity (>95%) and detect trace impurities using reversed-phase C18 columns and acetonitrile/water gradients .
- NMR spectroscopy : Assign protons (¹H NMR) and carbons (¹³C NMR) to verify substituent positions, especially the isopropylphenyl and methyl groups .
- XRD crystallography : Resolve crystal packing and hydrogen-bonding patterns to validate stereochemistry .
Advanced Research Questions
Q. How can computational modeling predict the compound’s binding affinity to target enzymes (e.g., kinases or HDACs)?
Methodological Answer:
- Docking studies : Use AutoDock Vina or Schrödinger Suite to simulate interactions with enzyme active sites. Focus on triazole-carboxamide motifs, which often engage in hydrogen bonding with catalytic residues .
- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions .
- QSAR models : Train models using datasets of similar triazole derivatives to correlate structural features (e.g., logP, polar surface area) with inhibitory activity .
Q. What experimental strategies resolve contradictions in reported bioactivity data (e.g., inconsistent IC₅₀ values)?
Methodological Answer:
- Assay standardization : Use identical cell lines (e.g., HEK293 for kinases) and control compounds across studies to minimize variability .
- Off-target profiling : Screen against related enzymes (e.g., carbonic anhydrase isoforms) to identify selectivity issues .
- Orthogonal assays : Validate results using SPR (surface plasmon resonance) for binding kinetics and cellular thermal shift assays (CETSA) for target engagement .
Q. How can crystallography elucidate structure-property relationships for derivative design?
Methodological Answer:
- Hirshfeld surface analysis : Map intermolecular interactions (e.g., C–H···O, π-π stacking) to identify regions amenable to modification .
- Polymorph screening : Test crystallization solvents (e.g., ethanol vs. acetonitrile) to isolate polymorphs with enhanced stability or solubility .
- Electron density maps : Use high-resolution XRD data (<1.0 Å) to refine substituent orientations and plan sterically optimized derivatives .
Method Development Questions
Q. What protocols are recommended for stability studies under physiological conditions?
Methodological Answer:
- Forced degradation : Expose the compound to pH extremes (1.2–9.0), UV light, and elevated temperatures (40°C) to identify degradation pathways .
- LC-MS/MS monitoring : Track hydrolysis products (e.g., triazole ring cleavage) and quantify half-life in simulated gastric fluid .
- Stabilizers : Add antioxidants (e.g., ascorbic acid) or chelating agents (EDTA) to buffer formulations if metal-catalyzed degradation is observed .
Q. How can researchers design SAR studies to prioritize derivatives for in vivo testing?
Methodological Answer:
- Scaffold diversification : Synthesize derivatives with variations at the 4-isopropylphenyl and N-phenyl groups to probe steric and electronic effects .
- Biological triaging : Use high-throughput screening (HTS) against primary targets and counter-screens for cytotoxicity (e.g., HepG2 cells) .
- ADMET profiling : Assess permeability (Caco-2 monolayers), metabolic stability (human liver microsomes), and plasma protein binding .
Data Interpretation & Validation
Q. What statistical approaches are critical for analyzing dose-response data in enzyme inhibition assays?
Methodological Answer:
- Nonlinear regression : Fit data to a four-parameter logistic model (e.g., GraphPad Prism) to calculate IC₅₀ and Hill slopes .
- Error propagation : Use bootstrap resampling to estimate confidence intervals for potency metrics .
- Outlier detection : Apply Grubbs’ test to exclude anomalous replicates caused by pipetting errors or compound precipitation .
Q. How should researchers validate target specificity in complex biological matrices?
Methodological Answer:
- CRISPR knockouts : Generate isogenic cell lines lacking the putative target and compare compound efficacy .
- Chemical proteomics : Use photoaffinity labeling or activity-based protein profiling (ABPP) to identify off-target interactions .
- Transcriptomics : Perform RNA-seq on treated cells to confirm pathway-specific modulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
